

# Structural Elucidation of 5-Nitrosalicylic Acid: An In-depth NMR Spectroscopic Analysis

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## Compound of Interest

Compound Name: 5-Nitrosalicylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectra of **5-Nitrosalicylic acid**. The data and protocols presented herein are intended to aid researchers in the structural elucidation and characterization of this and similar aromatic compounds.

## Introduction

**5-Nitrosalicylic acid** (2-hydroxy-5-nitrobenzoic acid) is a key intermediate in the synthesis of various pharmaceuticals and dyestuffs. Accurate structural confirmation is paramount for its use in these applications. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This guide details the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data and the experimental protocols for their acquisition.

## Data Presentation

The NMR data for **5-Nitrosalicylic acid** was acquired in deuterated dimethyl sulfoxide ( $\text{DMSO}-d_6$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **5-Nitrosalicylic acid** in  $\text{DMSO}-d_6$  exhibits three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The acidic protons of

the carboxylic acid and hydroxyl groups are also observed.

Proton Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-6	8.55	Doublet (d)	2.9
H-4	8.33	Doublet of Doublets (dd)	9.2, 2.9
H-3	7.15	Doublet (d)	9.2
-COOH	Broad Signal	Singlet (s)	-
-OH	Broad Signal	Singlet (s)	-

## <sup>13</sup>C NMR Data

Experimental <sup>13</sup>C NMR chemical shift data for **5-Nitrosalicylic acid** was not explicitly available in the searched public domain resources. The following table presents predicted chemical shifts based on standard NMR prediction algorithms and typical chemical shift ranges for substituted benzene derivatives.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ ) in ppm
C-5 (C-NO <sub>2</sub> )	~140-145
C-2 (C-OH)	~160-165
C-1 (C-COOH)	~115-120
C-6 (CH)	~125-130
C-4 (CH)	~120-125
C-3 (CH)	~118-122
C=O (-COOH)	~170-175

## Experimental Protocols

The following protocols are provided as a detailed methodology for the acquisition of high-quality NMR spectra of **5-Nitrosalicylic acid** and similar organic compounds.

## Sample Preparation

- Weighing: Accurately weigh 10-20 mg of **5-Nitrosalicylic acid** for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR.
- Solvent Selection: Use high-purity deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ , >99.8% D).
- Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of  $\text{DMSO-d}_6$ .
- Homogenization: Gently vortex or sonicate the mixture until the sample is completely dissolved.
- Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
- Labeling: Clearly label the NMR tube with the sample identification.

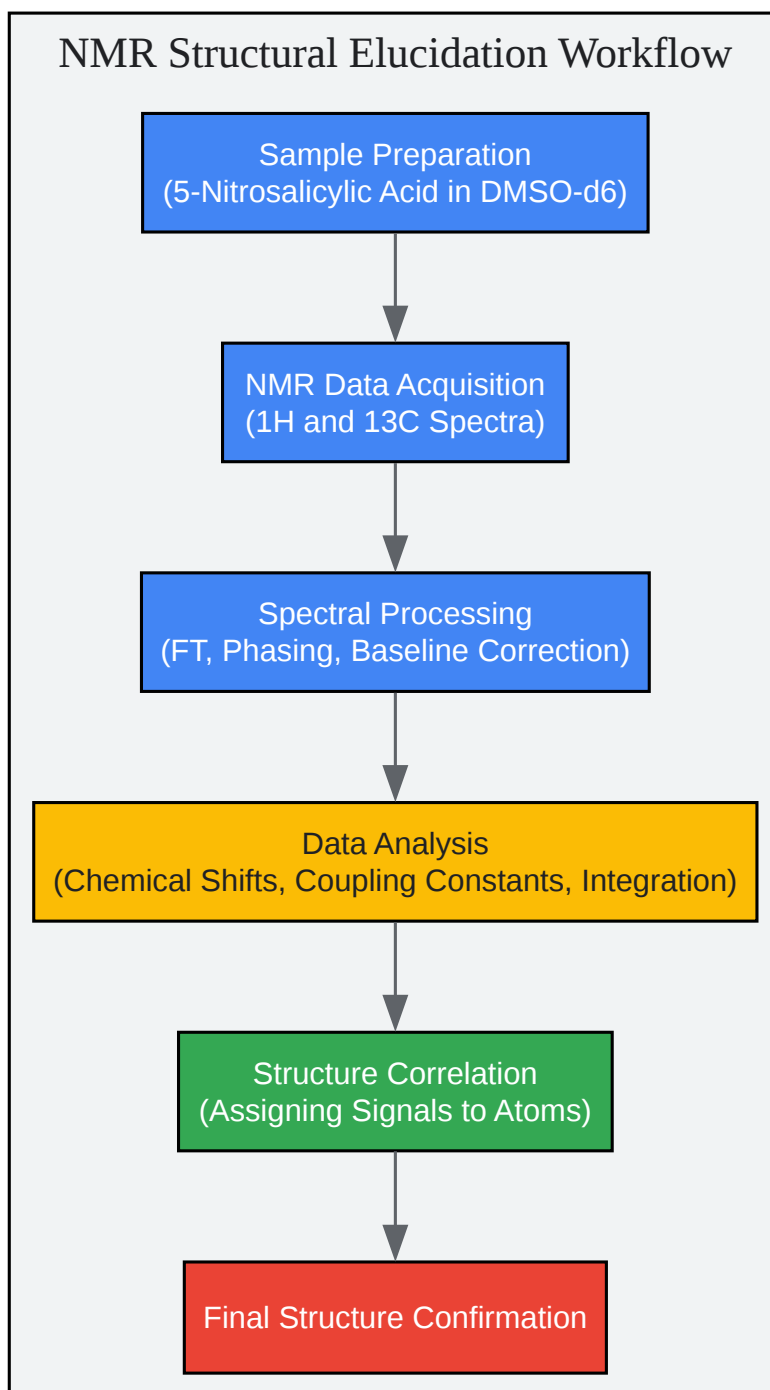
## NMR Data Acquisition

- Instrument: A 400 MHz (or higher) NMR spectrometer is recommended.
- Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- $^1\text{H}$  NMR Parameters:
  - Pulse Sequence: Standard single-pulse sequence.
  - Number of Scans: 8 to 16 scans.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-2 seconds.

- Spectral Width: 0-12 ppm.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
  - Number of Scans: 1024 or more, depending on the sample concentration.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2 seconds.
  - Spectral Width: 0-200 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

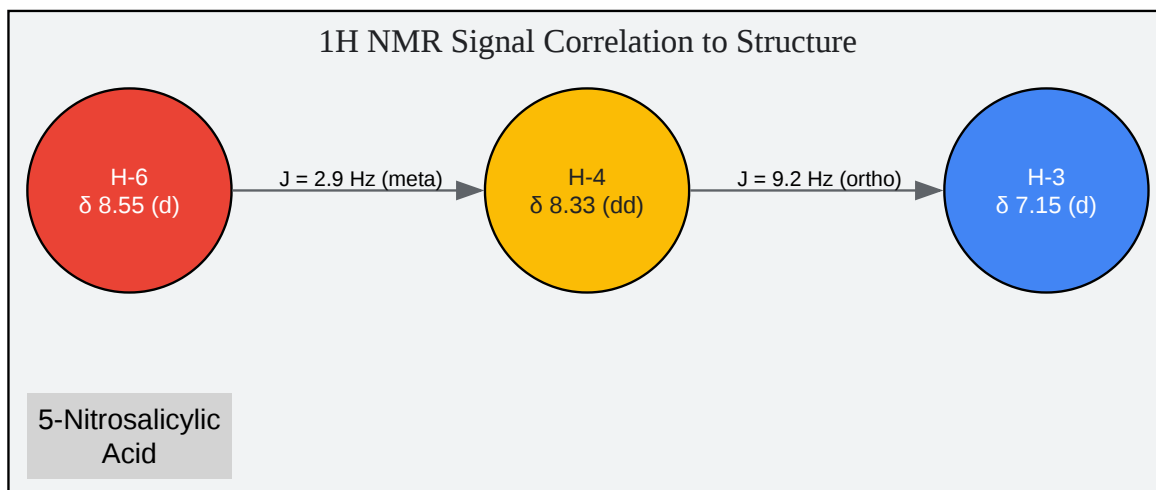
## Mandatory Visualizations

The following diagrams illustrate key aspects of the structural elucidation process using NMR data.



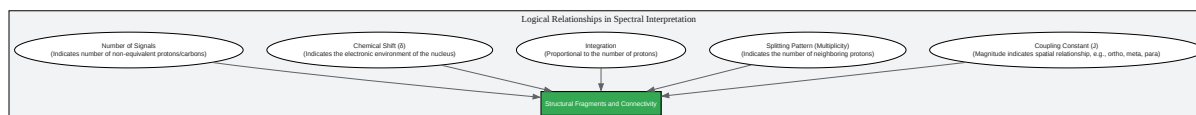
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Caption: A flowchart of the NMR structural elucidation process.



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Caption: Correlation of <sup>1</sup>H NMR signals and coupling constants.



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Caption: Key NMR parameters and their structural implications.

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